molecular formula C6H7ClN4 B8175899 6-Chloropicolinimidohydrazide

6-Chloropicolinimidohydrazide

Cat. No.: B8175899
M. Wt: 170.60 g/mol
InChI Key: KKFWLXOELFRMFB-UHFFFAOYSA-N
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Description

6-Chloropicolinimidohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a chlorinated pyridine ring attached to an imidohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloropicolinimidohydrazide typically involves the reaction of 6-chloropicolinic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:

6-Chloropicolinic acid+Hydrazine hydrateThis compound+Water\text{6-Chloropicolinic acid} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{Water} 6-Chloropicolinic acid+Hydrazine hydrate→this compound+Water

The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-Chloropicolinimidohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imidohydrazide group to an amine group.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Formation of 6-chloropicolinic acid derivatives.

    Reduction: Formation of 6-chloropicolinamine.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

6-Chloropicolinimidohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 6-Chloropicolinimidohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with biomolecules, leading to inhibition of enzymatic activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-Chloropicolinic acid: A precursor in the synthesis of 6-Chloropicolinimidohydrazide.

    6-Chloropicolinamine: A reduction product of this compound.

    Picolinimidohydrazide: A non-chlorinated analog with similar chemical properties.

Uniqueness

This compound is unique due to the presence of the chlorine atom on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the development of new chemical entities and therapeutic agents.

Properties

IUPAC Name

N'-amino-6-chloropyridine-2-carboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN4/c7-5-3-1-2-4(10-5)6(8)11-9/h1-3H,9H2,(H2,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKFWLXOELFRMFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)C(=NN)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=NC(=C1)Cl)/C(=N/N)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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